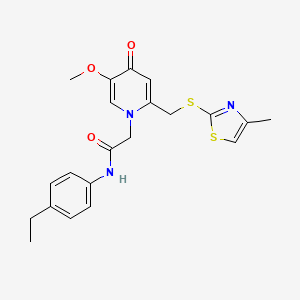

N-(4-ethylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-4-15-5-7-16(8-6-15)23-20(26)11-24-10-19(27-3)18(25)9-17(24)13-29-21-22-14(2)12-28-21/h5-10,12H,4,11,13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBIBHSFQYBIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CS3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-ethylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from various sources to provide a comprehensive overview.

The compound has the following chemical properties:

- Molecular Formula : C24H26N2O3S

- Molecular Weight : 422.5 g/mol

- Purity : Typically around 95%.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds containing thiazole and pyridine moieties often exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit various cancer cell lines. A related compound demonstrated an IC50 of 1.61 µg/mL against specific cancer cells, suggesting that structural features such as methoxy groups on the phenyl ring enhance cytotoxic activity .

2. Anticonvulsant Properties

The thiazole moiety has been linked to anticonvulsant activity. Studies on similar compounds have shown promising results in protecting against seizures, with some derivatives achieving complete protection in animal models . The structure–activity relationship (SAR) analysis emphasizes the importance of specific substituents in enhancing efficacy.

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of Kinases : Certain derivatives have shown potential as inhibitors of PIM-1 kinase, which is involved in cancer progression and survival pathways .

- Apoptosis Induction : Compounds have been observed to promote apoptosis in cancer cells, indicating a potential for therapeutic application in oncology .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

Structure Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole and pyridine rings significantly affect the biological activity:

- Methoxy Substitution : The presence of methoxy groups enhances anticancer activity.

- Thiazole Ring Modifications : Variations in substituents on the thiazole ring influence both anticonvulsant and cytotoxic activities.

Comparación Con Compuestos Similares

Comparative Data Table

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.